molecular formula C15H17BBrNO2 B1382281 (4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid CAS No. 1704073-73-3

(4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid

Cat. No. B1382281
CAS RN: 1704073-73-3
M. Wt: 334.02 g/mol
InChI Key: IAFUIRZCLNCTHZ-UHFFFAOYSA-N
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Description

“(4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid” is a type of organoboron compound . It is a valuable building block in organic synthesis . The boron moiety in this compound can be converted into a broad range of functional groups .


Synthesis Analysis

The synthesis of boronic acids like this compound often involves the addition of organometallic reagents to boranes . Protodeboronation of pinacol boronic esters, a process not well developed, has been reported . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular formula of this compound is C15H17BBrNO2 . It has a molecular weight of 334.02 .


Chemical Reactions Analysis

Boronic acids, including this compound, are used in various chemical reactions. The most notable application is the Suzuki–Miyaura coupling . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.02 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Sensing Applications

Boronic acids are known for their ability to form reversible covalent complexes with diols and other Lewis bases, which makes them ideal for use in sensing applications. This compound can be used in both homogeneous assays and heterogeneous detection systems, including optical or electrochemical methods .

Biological Labelling

The interaction of boronic acids with diols is also exploited in biological labelling. This compound can be used to label glycoproteins or other diol-containing biomolecules, which is essential for tracking and studying biological processes .

Protein Manipulation and Modification

Boronic acids can form complexes with proteins, particularly those with glycosylated side chains. This property allows for the selective manipulation and modification of proteins, which can be useful in various biochemical applications .

Therapeutic Development

The boronic acid moiety is a crucial element in the development of therapeutics. It has been incorporated into molecules with anticancer, antibacterial, and antiviral activities. The presence of boronic acid can improve the selectivity, physicochemical, and pharmacokinetic properties of these bioactive molecules .

Separation Technologies

Due to their specific interaction with diols, boronic acids can be used in separation technologies. They can facilitate the separation of glycosylated molecules from non-glycosylated ones, which is valuable in both analytical chemistry and preparative processes .

Electrophoresis of Glycated Molecules

Boronic acids are utilized in the electrophoresis of glycated molecules. This application takes advantage of the boronic acid’s affinity for sugar moieties, allowing for the separation and analysis of glycated proteins and other biomolecules .

Microparticles and Polymers for Analytical Methods

This compound can be used as a building block for microparticles and polymers that are employed in various analytical methods. These materials can be designed to respond to the presence of specific analytes, making them useful in chemical sensing .

Controlled Release Systems

In the field of drug delivery, boronic acids can be incorporated into polymers that respond to glucose levels. Such systems are being explored for the controlled release of insulin, which could be revolutionary for diabetes management .

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the conversion of the boron moiety into different functional groups . In the Suzuki–Miyaura coupling, for example, the boron moiety undergoes a transmetalation process .

Future Directions

The future directions for this compound could involve further exploration of its use in organic synthesis, particularly in the development of new reactions and methodologies. Additionally, research could focus on improving the stability and reactivity of boronic acids for their use in various applications .

properties

IUPAC Name

[4-[[(4-bromophenyl)methyl-methylamino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BBrNO2/c1-18(11-13-4-8-15(17)9-5-13)10-12-2-6-14(7-3-12)16(19)20/h2-9,19-20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFUIRZCLNCTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN(C)CC2=CC=C(C=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152240
Record name Boronic acid, B-[4-[[[(4-bromophenyl)methyl]methylamino]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid

CAS RN

1704073-73-3
Record name Boronic acid, B-[4-[[[(4-bromophenyl)methyl]methylamino]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[[[(4-bromophenyl)methyl]methylamino]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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